2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of related aromatic compounds often involves halogenation and treatment with metal reagents. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through treating a related chloromercurio compound with methylmagnesium chloride demonstrates a method for creating dimagnesiated aromatic compounds, indicating a possible pathway for synthesizing or modifying 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Reck & Winter, 1997).
Molecular Structure Analysis
The molecular structure of aromatic compounds can be significantly influenced by substituents. Studies on compounds like Bis(1,2,4-trimethylbenzene)thallium(+1) tetrachloroaluminate(+3) have revealed that the crystalline structure and thermal behavior are profoundly affected by the molecular geometry and the nature of the substituents, suggesting that similar analyses could provide insights into the structural dynamics of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Frank, Korrell, & Reiβ, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be characterized by its reactivity towards various nucleophiles and electrophiles, given its chloromethyl and trimethylbenzene groups. For instance, reactions involving vicarious electrophilic substitution and fluorodemethylation, as seen with 1,3,5-trimethoxybenzene and related compounds, could be relevant for understanding the reactivity of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene towards halogenation and nucleophilic attack (Banks et al., 1999).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be influenced by its molecular structure. The presence of chloromethyl groups could affect its polarity and thus its solubility in various solvents, while the trimethylbenzene core may contribute to its stability and volatility. Comparative studies on similar compounds can provide insights into these properties and guide practical applications (Yang & Wei, 2001).
Chemical Properties Analysis
The chemical properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, including its reactivity patterns, stability under various conditions, and potential for undergoing substitution reactions, are central to its applications in synthetic chemistry. Studies on the reactivity of similar compounds towards electrophiles and nucleophiles can shed light on potential synthetic routes and applications for this compound (Dittmer, Gruber, & Nuyken, 1989).
Scientific Research Applications
Combustion Properties and Kinetic Modeling :
- Trimethylbenzenes like 1,3,5-trimethylbenzene have been studied for their combustion properties, which are useful for formulating hydrocarbon mixtures that emulate the behavior of real transportation fuels. These studies include experimental and modeling work on ignition delay, laminar burning velocities, and oxidative reactivity profiles in various conditions (Diévart et al., 2013).
Chemical Synthesis and Fluorodemethylation :
- Research has explored the chemical reactions of trimethylbenzene derivatives, including fluorodemethylation processes. For example, 1,3,5-trimethoxybenzene undergoes reactions leading to various fluorinated compounds, showing the potential for creating diverse chemical structures (Banks et al., 1999).
Catalysis and Cross-Coupling Reactions :
- Compounds derived from 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene have been used to synthesize imidazolinium salts, which are effective catalysts for cross-coupling reactions. This indicates their potential use in organic synthesis and pharmaceutical manufacturing (Türkmen et al., 2009).
Investigation of Metal-π Complexes :
- The study of metal-π complexes involving trimethylbenzenes offers insights into the bonding interactions and thermal behavior of these compounds, which can be relevant in material science and coordination chemistry (Frank et al., 1996).
Photolysis and Radical Formation :
- Investigations into the photolysis of peroxides in 1,3,5-trimethylbenzene have provided evidence for the formation of specific types of radicals, which could be significant in understanding reaction mechanisms and developing new synthetic methods (Takahara et al., 1983).
properties
IUPAC Name |
2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDJDCLOQRCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075093 | |
Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
CAS RN |
1585-17-7 | |
Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1585-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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